Anticancer agent 156

Gastric cancer Cytotoxicity Structure-activity relationship

Anticancer agent 156 (also designated as compound is a miliusane-class meroterpenoid with a C18 skeleton, characterized by a γ-lactone spiro-ring system fused to a 1,4-diketone moiety. Its IUPAC name is (1R,5R)-1-[(1E)-2,6-dimethylhepta-1,5-dienyl]-2-oxaspiro[4.5]decane-3,6,9-trione, with a molecular formula of C18H24O4 and molecular weight of 304.4 g/mol.

Molecular Formula C18H24O4
Molecular Weight 304.4 g/mol
Cat. No. B12377034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnticancer agent 156
Molecular FormulaC18H24O4
Molecular Weight304.4 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CC1C2(CC(=O)CCC2=O)CC(=O)O1)C)C
InChIInChI=1S/C18H24O4/c1-12(2)5-4-6-13(3)9-16-18(11-17(21)22-16)10-14(19)7-8-15(18)20/h5,9,16H,4,6-8,10-11H2,1-3H3/b13-9+/t16-,18+/m1/s1
InChIKeyAZDNFDOJYPYWPJ-MKPVWWQNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anticancer Agent 156: Baseline Characterization for Research Procurement


Anticancer agent 156 (also designated as compound 11) is a miliusane-class meroterpenoid with a C18 skeleton, characterized by a γ-lactone spiro-ring system fused to a 1,4-diketone moiety [1]. Its IUPAC name is (1R,5R)-1-[(1E)-2,6-dimethylhepta-1,5-dienyl]-2-oxaspiro[4.5]decane-3,6,9-trione, with a molecular formula of C18H24O4 and molecular weight of 304.4 g/mol [1]. The compound is a naturally derived lead molecule isolated from Miliusa sinensis and is under active investigation for its cytotoxic properties against gastric cancer models [2].

Anticancer Agent 156: Critical Reasons to Avoid Substitution with Uncharacterized Miliusane Analogs


Substituting Anticancer agent 156 with other miliusane-class compounds without rigorous characterization is scientifically unsound. Within this class, cytotoxic IC50 values span a nearly 45-fold range (0.52 μM to 23.5 μM) across human cancer cell lines [1]. Furthermore, structural features dictate divergent mechanisms of action; for instance, compound 11 possesses an unconjugated 1,4-diketone system absent in the foundational analog miliusol (1), directly contributing to enhanced gastric cancer cell potency [1]. These structure-activity relationship (SAR) nuances mean that selecting an unverified analog risks compromised potency, altered target engagement, or the loss of dual-function mechanisms such as cell migration inhibition and senescence induction [2].

Anticancer Agent 156: A Quantitative Evidence Guide for Comparator Selection and Procurement Decisions


Anticancer Agent 156 Demonstrates Enhanced Cytotoxicity Over Miliusol in Gastric Cancer Models

Anticancer agent 156 (compound 11) exhibits a more potent cytotoxic effect than the known miliusane analog miliusol (1) against human stomach cancer cells. This difference is attributed to the unique unconjugated 1,4-diketone system in compound 11, which adds a new structure-activity feature to the miliusane class [1].

Gastric cancer Cytotoxicity Structure-activity relationship

Anticancer Agent 156 Exhibits Sub-Micromolar to Low Micromolar IC50 Potency in Gastric Cancer Cell Lines

Anticancer agent 156 displays significant and consistent inhibitory activity against two distinct human gastric cancer cell lines, AGS and BGC823, with defined IC50 values .

Gastric adenocarcinoma Cell proliferation Drug screening

Anticancer Agent 156 Acts via a Dual Mechanism of Cell Migration Inhibition and Senescence Induction

The miliusane class, to which Anticancer agent 156 belongs, is reported to function as a dual inhibitor of cell migration and inducer of cellular senescence [1]. This is a mechanistically distinct profile from many conventional cytotoxic chemotherapeutics that primarily target DNA synthesis or microtubule dynamics.

Mechanism of action Cancer cell biology Senescence

Anticancer Agent 156: Optimal Research and Discovery Applications Based on Differentiated Evidence


Gastric Cancer Drug Discovery and Lead Optimization Programs

Anticancer agent 156 is an ideal candidate for academic and pharmaceutical laboratories focused on discovering novel therapeutics for gastric adenocarcinoma. Its sub-micromolar potency (IC50 = 0.52 μM) in BGC823 cells and low micromolar potency (IC50 = 1.27 μM) in AGS cells provide a well-defined starting point for medicinal chemistry efforts aimed at further improving potency and pharmacokinetic properties. Researchers can use this compound as a benchmark to evaluate newly synthesized miliusane derivatives against gastric cancer models.

Elucidating Mechanisms of Cancer Cell Senescence and Migration

For investigators studying the fundamental biology of tumor dormancy and metastasis, Anticancer agent 156 serves as a validated chemical probe. Its classification as a miliusane suggests it engages pathways leading to cellular senescence and inhibition of cell migration . This application scenario is distinct from standard cytotoxicity screening and is supported by the class-level mechanism of action data, making it a valuable tool for exploring non-apoptotic tumor suppression strategies.

Natural Product-Inspired Structure-Activity Relationship (SAR) Studies

Medicinal chemistry groups engaged in SAR analysis of meroterpenoids can utilize Anticancer agent 156 as a key comparator. Its unique unconjugated 1,4-diketone system is a structural feature that correlates with enhanced cytotoxic activity compared to the simpler analog miliusol (1) [1]. This allows researchers to rationally design new analogs with modified spiro-ring and diketone functionalities to optimize drug-like properties.

Procurement for Comparative Cytotoxicity Screening Panels

Contract research organizations (CROs) and academic screening centers that require well-characterized, naturally derived cytotoxic agents for multi-cell-line panels will find Anticancer agent 156 to be a reliable standard. Its potency is validated in gastric cancer cells , and its position at the potent end of the miliusane activity spectrum (class range: 0.52-23.5 μM) [1] ensures it will serve as a robust positive control for assay validation and inter-plate normalization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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